molecular formula C22H14Cl2I2N2NaO2+ B001025 Closantel sodium CAS No. 61438-64-0

Closantel sodium

Cat. No.: B001025
CAS No.: 61438-64-0
M. Wt: 686.1 g/mol
InChI Key: LREGMDNUOGTSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Closantel Sodium is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is widely used in veterinary medicine to control and treat parasitic infections in livestock, particularly sheep and cattle. This compound is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Closantel Sodium can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide. This intermediate is then further processed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with other components such as glycerol acetal and levamisole hydrochloride to produce the final injectable formulation .

Chemical Reactions Analysis

Metabolic Reactions

Closantel sodium undergoes biotransformation in vivo, primarily affecting parasitic energy metabolism:

Reaction TypeMechanismBiological ImpactReference
Uncoupling of Oxidative Phosphorylation Binds to mitochondrial membranes, inhibiting ATP synthesis via electron transport chain disruptionParasite death due to energy depletion ,
Chitinase Inhibition Noncompetitive inhibition of Onchocerca volvulus chitinase (OvCHT1)
IC₅₀: 1.6 μM; Kᵢ: 468 nM
Blocks larval development in filarial parasites ,
Plasma Elimination Half-life: ~15 days (species-independent)Prolonged anthelmintic activity,

Safety Note : High doses (>10 mg/kg) in animal models cause adverse effects (blindness, hyperventilation).

Degradation Reactions

This compound demonstrates stability under controlled conditions but degrades via:

ConditionDegradation PathwayProductsReference
Acidic Hydrolysis (pH < 3)Cleavage of amide bond2-Hydroxy-3,5-diiodo-benzoic acid + 4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzyl amine ,
Photodegradation (UV exposure)Dehalogenation and oxidationMultiple hydroxylated derivatives ,

Industrial Stability : Formulated injectables maintain >95% potency for 24 months at 25°C .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

CompoundKey Reaction DifferenceFunctional Impact
Oxyclozanide Lacks diiodo-substitution → Reduced mitochondrial binding affinityLower efficacy against Fasciola hepatica
Praziquantel Targets calcium channels vs. ATP synthesisNarrower spectrum for flatworms

Scientific Research Applications

Veterinary Medicine

Antiparasitic Treatment
Closantel sodium is predominantly used in veterinary medicine for the treatment of various parasitic infections in livestock, particularly in cattle and sheep. It is effective against liver flukes (Fasciola spp.), gastrointestinal roundworms, and some external parasites. The compound works by inhibiting the energy metabolism of parasites, leading to their death .

Dosage and Administration
Closantel can be administered orally or through injections. A study demonstrated that injections of this compound effectively controlled Fasciola infections when administered at specific intervals . The compound's pharmacokinetics suggest it has suitable bioavailability for therapeutic use in animals.

Human Medicine Research

Potential for Treating Human Parasitic Infections
Although primarily used in animals, research indicates that this compound may have potential applications in treating human parasitic infections. Studies have explored its efficacy against human parasites, although more research is needed to establish safe and effective dosages for human use .

Mechanism of Action
this compound acts as a potent inhibitor of Onchocerca volvulus chitinase (OvCHT1), which is crucial for the survival of certain parasites. By uncoupling oxidative phosphorylation, it disrupts the energy production processes within these organisms, leading to their demise .

Research Applications

Model Compound for Antiparasitic Studies
In scientific research, this compound serves as a model compound for studying the mechanisms of antiparasitic agents. Its well-documented action against various parasitic organisms makes it a valuable tool in pharmacological studies aimed at developing new treatments .

Development of Antiparasitic Formulations
this compound is utilized in the formulation of antiparasitic drugs for livestock. Research has focused on improving the stability and efficacy of these formulations through innovative delivery methods, such as using hydroxypropyl cyclodextrin to enhance solubility and stability .

Case Studies

Study Findings Application
Jiangxi Province Study (2018)This compound injections effectively controlled Fasciola infection rates in cattle .Veterinary treatment for livestock.
Taspase1 Inhibition Study (2021)This compound identified as an allosteric inhibitor of Taspase1 with potential implications for cancer therapy .Research into novel therapeutic applications in human medicine.
Method Development Study (2015)Developed an RP-HPLC method for estimating closantel levels in pharmaceutical formulations, ensuring quality control .Analytical chemistry application in drug formulation.

Mechanism of Action

Closantel Sodium exerts its antiparasitic effects by disrupting the energy metabolism of parasites. It inhibits fumarate reductase, an enzyme essential for the synthesis of fumarate, leading to the accumulation of fumarate and ultimately causing the death of the parasite. Additionally, this compound decouples mitochondrial oxidative phosphorylation, inhibiting ATP synthesis and further disrupting the parasite’s energy production .

Comparison with Similar Compounds

Closantel Sodium is unique among antiparasitic agents due to its dual mechanism of action. Similar compounds include:

    Oxyclozanide: Another salicylanilide used to treat liver flukes and gastrointestinal roundworms.

    Praziquantel: Effective against a broad spectrum of parasitic worms but with a different mechanism of action.

    Levamisole: Primarily used as an anthelmintic and immunomodulator.

This compound stands out for its high efficacy and broad-spectrum activity against various parasitic species, making it a valuable tool in veterinary medicine .

Biological Activity

Closantel sodium, a halogenated salicylanilide, is primarily recognized for its potent antiparasitic properties, particularly against liver flukes and other helminths in veterinary medicine. However, recent studies have unveiled a broader spectrum of biological activities, including its potential as an allosteric inhibitor of human Taspase1 and synergistic effects with other antimicrobial agents. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

This compound exhibits its antiparasitic effects primarily through the uncoupling of oxidative phosphorylation in parasites, leading to energy depletion. This mechanism is crucial for its effectiveness against various parasitic infections such as Fascioliasis in livestock .

Inhibition of Taspase1

Recent investigations have highlighted this compound's role as a noncovalent inhibitor of Taspase1, an enzyme implicated in several cellular processes. In vitro studies indicated that this compound inhibited Taspase1 with IC50 values of 1.6 μM for cfs-Taspase1 and 3.9 μM for E. coli-Taspase1 . The inhibition mechanism appears to involve allosteric binding, preventing the dimerization necessary for Taspase1 activation, thereby blocking its enzymatic activity.

Synergistic Antibacterial Effects

This compound has also shown promising results in combination with other antibiotics. A study demonstrated that its enantiomers (R and S forms) enhanced the activity of colistin against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The fractional inhibitory concentration indices indicated significant synergy, suggesting that Closantel can be utilized to combat antibiotic resistance effectively .

Human Toxicity Cases

Despite its veterinary applications, this compound poses risks to humans. A notable case involved a 34-year-old man who experienced severe visual impairment following accidental ingestion of the drug. The patient exhibited profound loss of vision due to damage to the optic pathways, emphasizing the need for caution when handling this compound . This incident highlights potential neurotoxic effects associated with high doses of this compound.

Persistence and Residue Studies

Research on the persistence of Closantel residues in bovine milk has revealed significant implications for food safety. A study investigated how Closantel residues migrate into dairy products following treatment in lactating and dry cows. The findings indicated that Closantel could remain detectable in milk products long after administration, raising concerns about consumer exposure to veterinary drugs through dairy consumption .

Summary of Biological Activities

Activity Description
AntiparasiticEffective against liver flukes and helminths via oxidative phosphorylation uncoupling
Taspase1 InhibitionNoncovalent allosteric inhibitor with IC50 values indicating significant inhibitory effects
Synergistic Antibacterial EffectsEnhances colistin efficacy against resistant Gram-negative bacteria
Human ToxicityRisks associated with inadvertent ingestion leading to severe visual impairment
Residue PersistenceSignificant migration into milk products raises food safety concerns

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of action of Closantel Sodium, and how can researchers experimentally validate its inhibitory effects on specific enzymatic systems like KinA/Spo0F or OvCHT1?

  • Methodological Answer : To validate this compound's inhibitory effects, researchers can use in vitro enzymatic assays with purified KinA/Spo0F or OvCHT1 proteins. Dose-response curves should be generated using varying concentrations of this compound (e.g., 0.1–50 μM) to calculate IC50 values. Fluorescence-based or spectrophotometric methods can monitor enzyme activity changes. For example, OvCHT1 inhibition can be assessed via chitinolytic activity assays using fluorogenic substrates like 4-methylumbelliferyl chitotrioside, with results quantified via fluorescence intensity .

Q. What standardized protocols exist for assessing this compound’s antibacterial or antiparasitic activity in cell-based models?

  • Methodological Answer : Researchers can employ cell viability assays (e.g., MTT or resazurin-based assays) in bacterial or parasite cultures treated with this compound. For antiviral activity, viral replication markers (e.g., VP2 protein expression in canine parvovirus) can be quantified using Western blot or qPCR. Cell lines like F81 (canine kidney cells) are commonly used, with drug concentrations optimized based on prior IC50 data (e.g., 1–20 μM) .

Advanced Research Questions

Q. How can experimental design be optimized to address variability in this compound’s IC50 values across different studies (e.g., 1.6 μM for OvCHT1 vs. 3.8 μM for KinA/Spo0F)?

  • Methodological Answer : Variability may arise from differences in assay conditions (e.g., pH, temperature), enzyme purity, or cell models. Researchers should:

  • Replicate experiments under standardized conditions (e.g., buffer composition, incubation time).
  • Use internal controls (e.g., known inhibitors) to validate assay consistency.
  • Perform statistical analyses (e.g., ANOVA) to identify outliers and assess inter-study reproducibility.
    Cross-referencing with structural studies (e.g., molecular docking) can clarify binding affinity differences .

Q. What strategies are effective for resolving contradictions in this compound’s efficacy across cell lines (e.g., SD6 vs. BJ-1 cells in VP2 suppression)?

  • Methodological Answer : Contradictions may stem from cell-specific permeability, metabolism, or off-target effects. Researchers can:

  • Compare drug uptake using LC-MS to measure intracellular this compound concentrations.
  • Perform transcriptomic or proteomic profiling to identify cell-specific resistance pathways.
  • Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate variables like receptor expression .

Q. How can interdisciplinary approaches (e.g., pharmacokinetics and molecular modeling) enhance understanding of this compound’s selectivity for parasitic vs. mammalian targets?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma protein binding and metabolic stability using liver microsomes to predict bioavailability.
  • Molecular Dynamics (MD) : Simulate this compound’s interaction with OvCHT1 vs. human chitinases to identify selectivity determinants.
  • Toxicity Screening : Use primary mammalian cell lines (e.g., hepatocytes) to assess off-target cytotoxicity at therapeutic concentrations .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in time-course experiments?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) can quantify EC50/IC50. For time-dependent effects, mixed-effects models or repeated-measures ANOVA are suitable. Software like GraphPad Prism or R packages (e.g., drc for dose-response curves) can automate analysis. Ensure replicates (n ≥ 3) and report confidence intervals .

Q. How should researchers handle non-linear or biphasic responses in this compound activity assays (e.g., hormesis at low concentrations)?

  • Methodological Answer :

  • Verify results with orthogonal assays (e.g., ATP quantification for viability, flow cytometry for apoptosis).
  • Explore mechanistic hypotheses (e.g., receptor saturation, feedback loops) using gene knockdown (siRNA) or pharmacological inhibitors.
  • Report biphasic trends transparently, avoiding overinterpretation without mechanistic validation .

Q. Future Directions and Gaps

Q. What unresolved questions exist regarding this compound’s potential as a broad-spectrum antiviral agent, and how can researchers address them?

  • Methodological Answer : Current studies focus on veterinary viruses (e.g., canine parvovirus). To expand applicability:

  • Screen this compound against human viruses (e.g., influenza, coronaviruses) in in vitro models.
  • Investigate synergies with existing antivirals using combination index (CI) calculations.
  • Assess resistance risk via serial passage experiments with escalating drug doses .

Q. How can computational tools (e.g., QSAR, AI-driven docking) improve the design of this compound derivatives with enhanced potency?

  • Methodological Answer :

  • Build quantitative structure-activity relationship (QSAR) models using existing IC50 data and molecular descriptors (e.g., logP, polar surface area).
  • Use AlphaFold-predicted enzyme structures for virtual screening of derivative libraries.
  • Validate top candidates via in vitro assays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Properties

CAS No.

61438-64-0

Molecular Formula

C22H14Cl2I2N2NaO2+

Molecular Weight

686.1 g/mol

IUPAC Name

sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1

InChI Key

LREGMDNUOGTSIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

Key on ui other cas no.

61438-64-0

Pictograms

Acute Toxic; Irritant

Synonyms

NA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Closantel sodium

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